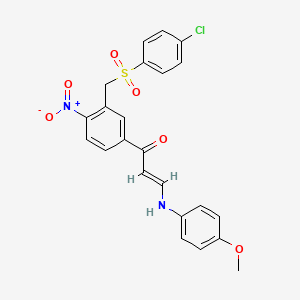
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide involves complex chemical reactions. The exact methods are not detailed in the available resources, but they likely involve the use of advanced techniques in organic chemistry.Molecular Structure Analysis
The molecular structure of this compound is intricate, contributing to its unique properties . The exact structure is not available in the current resources, but related compounds have complex structures involving multiple bonds, aromatic rings, and functional groups .Scientific Research Applications
Synthesis and Characterization
Research has explored the synthesis and characterization of related sulfonamide compounds, highlighting methodologies that could be applicable to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide. The synthesis of novel sulfonamide derivatives has been achieved through various chemical reactions, providing insights into their structural properties and potential biological activities. For example, the synthesis of 4-phthalimidobenzenesulfonamide derivatives has been reported, demonstrating inhibitory activities against specific enzymes, suggesting a potential route for synthesizing and studying similar compounds (Soyer et al., 2016).
Biological Activities and Applications
Antimicrobial Activities : Several studies have highlighted the antimicrobial properties of sulfonamide derivatives. For instance, novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamides have demonstrated significant antimicrobial activity against various bacterial and fungal strains, indicating the potential of related compounds in antimicrobial applications (Vanparia et al., 2010).
Enzyme Inhibition : Research on tetrahydroquinoline-embedded bridged benzothiaoxazepine-1,1-dioxides, which share structural motifs with the compound , has revealed their potential as enzyme inhibitors. These findings suggest avenues for exploring this compound in similar contexts, potentially leading to new therapeutic agents (Borgohain et al., 2017).
Anticancer Properties : Sulfonamide derivatives have also been studied for their pro-apoptotic effects on cancer cells, indicating the therapeutic potential of sulfonamide compounds in cancer treatment. This research could inform further investigation into the anticancer applications of this compound (Cumaoğlu et al., 2015).
Neurological Applications : Isoquinolinesulfonamides have been identified as potent inhibitors of specific protein kinases, suggesting their utility in neurological research and treatment. The selective inhibition of these enzymes by compounds like H-89 underscores the potential of this compound in similar applications (Chijiwa et al., 1990).
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c1-11(22)21-8-2-3-12-9-14(5-7-16(12)21)20-25(23,24)17-10-13(18)4-6-15(17)19/h4-7,9-10,20H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYQKTLJKYMXBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(diethylamino)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2748190.png)





![N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2748201.png)
![Ethyl 2-[(4-phenylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2748203.png)

![3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2748205.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-ethoxybenzamide](/img/structure/B2748207.png)


